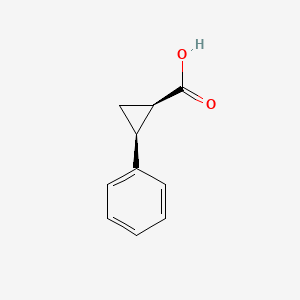
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a methyl group and a propan-1-amine side chain. It is used in various fields, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine typically involves the reaction of 4-methyl-4H-1,2,4-triazole with a suitable propan-1-amine derivative. One common method is the alkylation of 4-methyl-4H-1,2,4-triazole with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The triazole ring and the amine group can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce various substituted triazole derivatives.
科学研究应用
3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The triazole ring can form hydrogen bonds and other interactions with target proteins, leading to the desired therapeutic effects. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
- 4-Methyl-4H-1,2,4-triazol-3-yl)methanol
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
Uniqueness
3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amine is unique due to its specific substitution pattern and the presence of the propan-1-amine side chain. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged for specific purposes in medicinal chemistry and other fields.
属性
CAS 编号 |
1251297-97-8 |
|---|---|
分子式 |
C6H12N4 |
分子量 |
140.2 |
纯度 |
85 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



